molecular formula C17H16BrFN2O3 B2978302 N-(4-bromo-2-fluorophenyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide CAS No. 2034276-63-4

N-(4-bromo-2-fluorophenyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide

Cat. No.: B2978302
CAS No.: 2034276-63-4
M. Wt: 395.228
InChI Key: MFHXYGDMAPNOLW-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide is a useful research compound. Its molecular formula is C17H16BrFN2O3 and its molecular weight is 395.228. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Biological Significance

  • Compounds similar to nicotinamide derivatives, such as N-(4-bromophenyl)-5,6-dichloronicotinamide, have been characterized for their almost planar molecular structures, facilitating intermolecular hydrogen bonding. These compounds have shown importance as agents with potential herbicidal, pesticidal, or fungicidal activities (Jethmalani et al., 1996).

Synthesis and Radiotracer Studies

  • The synthesis of N-substitutedphenyl-2-pyrazolylnicotinamides demonstrates the utility of nicotinamide derivatives in creating compounds with insecticidal and fungicidal activities, highlighting their potential in agricultural and pharmaceutical applications (Shang et al., 2019).

Supramolecular Chemistry and Coordination Complexes

  • Nicotinamide has been used as a supramolecular reagent in the synthesis of copper(II) halogenobenzoate complexes, showcasing the role of nicotinamide derivatives in forming supramolecular hydrogen-bonding-coordination chains and networks, with potential implications in materials science and coordination chemistry (Halaška et al., 2016).

Neuroprotective Drug Potential

  • A study on N-(3-aminobenzyl)-6-{4-[(3-fluorobenzyl)oxy]phenoxy} nicotinamide (YM-244769) reveals its role as a potent Na+/Ca2+ exchange (NCX) inhibitor, providing evidence for its therapeutic potential as a neuroprotective drug, especially in conditions involving NCX3 isoform inhibition (Iwamoto & Kita, 2006).

Fluorescence Sensing

  • Research on 1-pyrenyl- and 3-perylenyl-antimony(V) derivatives demonstrates the application of nicotinamide-related compounds in the development of fluorescence turn-on sensors for the detection of fluoride ions in water, indicating the potential for environmental monitoring and analytical chemistry applications (Hirai et al., 2016).

Metabolomics and Enzyme Inhibition Studies

  • Studies on the inhibition of nicotinamide phosphoribosyltransferase (NAMPT) and the metabolic effects on human cancer cells shed light on the role of nicotinamide derivatives in cancer research, particularly in understanding cellular bioenergetics and exploring therapeutic targets (Tolstikov et al., 2014).

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrFN2O3/c18-12-2-3-15(14(19)9-12)21-17(22)11-1-4-16(20-10-11)24-13-5-7-23-8-6-13/h1-4,9-10,13H,5-8H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFHXYGDMAPNOLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=NC=C(C=C2)C(=O)NC3=C(C=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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